molecular formula C4H5Cl2N B12977044 2,3-Dichloro-2-methylpropanenitrile CAS No. 6092-39-3

2,3-Dichloro-2-methylpropanenitrile

Cat. No.: B12977044
CAS No.: 6092-39-3
M. Wt: 137.99 g/mol
InChI Key: UABGZMHKAQKPDG-UHFFFAOYSA-N
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Description

2,3-Dichloro-2-methylpropanenitrile is an organic compound with the molecular formula C4H5Cl2N It is a nitrile derivative characterized by the presence of two chlorine atoms and a methyl group attached to a propanenitrile backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dichloro-2-methylpropanenitrile typically involves the chlorination of acrylonitrile. One common method includes mixing ionized liquid with acrylonitrile and introducing chlorine gas while maintaining the reaction temperature between 0-60°C for 4-8 hours . This process results in the formation of this compound with high conversion rates and selectivity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures efficient production with minimal by-products. The process may also involve recycling of ionized liquids to enhance sustainability and reduce waste.

Chemical Reactions Analysis

Types of Reactions: 2,3-Dichloro-2-methylpropanenitrile undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.

    Oxidation Reactions: The compound can be oxidized to form corresponding acids or other oxidized products.

    Reduction Reactions: Reduction of the nitrile group can yield primary amines.

Common Reagents and Conditions:

    Substitution: Reagents like sodium hydroxide or ammonia in aqueous or alcoholic solutions.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Major Products Formed:

    Substitution: Formation of hydroxyl or amino derivatives.

    Oxidation: Production of carboxylic acids or aldehydes.

    Reduction: Generation of primary amines.

Scientific Research Applications

2,3-Dichloro-2-methylpropanenitrile has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical agents.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,3-Dichloro-2-methylpropanenitrile involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules or other chemical entities. This interaction can lead to the formation of covalent bonds, altering the structure and function of the target molecules. The pathways involved may include nucleophilic substitution or addition reactions, depending on the specific context and conditions.

Comparison with Similar Compounds

  • 2,3-Dichloro-2-methylpropiononitrile
  • 2,3-Dichloro-2-methylpropanal
  • 2,3-Dichloro-2-methylpropanoic acid

Comparison: 2,3-Dichloro-2-methylpropanenitrile is unique due to its specific arrangement of chlorine atoms and the nitrile group. Compared to similar compounds, it exhibits distinct reactivity patterns and potential applications. For instance, while 2,3-Dichloro-2-methylpropiononitrile shares a similar structure, the presence of the nitrile group in this compound imparts different chemical properties and reactivity.

Properties

CAS No.

6092-39-3

Molecular Formula

C4H5Cl2N

Molecular Weight

137.99 g/mol

IUPAC Name

2,3-dichloro-2-methylpropanenitrile

InChI

InChI=1S/C4H5Cl2N/c1-4(6,2-5)3-7/h2H2,1H3

InChI Key

UABGZMHKAQKPDG-UHFFFAOYSA-N

Canonical SMILES

CC(CCl)(C#N)Cl

Origin of Product

United States

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